REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][C:4](=O)[C:3]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14].P(Cl)(Cl)([Cl:20])=O>>[Cl:20][C:4]1[C:3]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[C:2]([CH3:1])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1
|
Name
|
|
Quantity
|
15.2 g
|
Type
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reactant
|
Smiles
|
CC1=C(C(NC2=CC=CC=C12)=O)C(=O)OCC
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Name
|
|
Quantity
|
243 mL
|
Type
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reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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to reflux for 6 hours
|
Duration
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6 h
|
Type
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CUSTOM
|
Details
|
The phosphoryl chloride is evaporated under reduced pressure
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Type
|
ADDITION
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Details
|
the viscous residue is poured into ice cold water (300 ml)
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Type
|
CUSTOM
|
Details
|
The precipitate obtained in this way
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
WASH
|
Details
|
washed with water to a neutral pH
|
Type
|
WASH
|
Details
|
washed with ethanol and with diethyl ether in order
|
Type
|
CUSTOM
|
Details
|
to produce
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying 8.8 g (53%) of a white solid, m.p. 110° C.
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC2=CC=CC=C2C(=C1C(=O)OCC)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |